- Preparation of diphenyl aminopyrimidine compounds as JAK2 kinase inhibitors, China, , ,

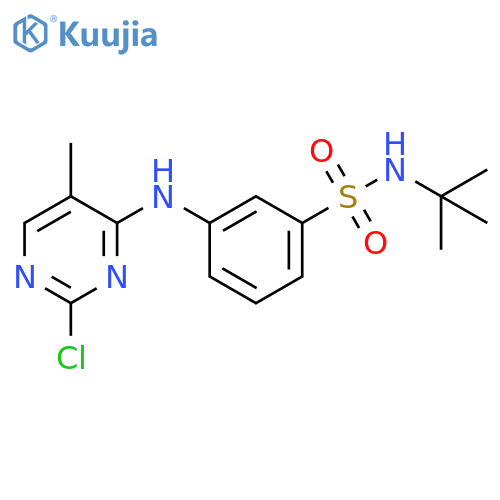

Cas no 936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide)

936092-53-4 structure

Nom du produit:N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

Numéro CAS:936092-53-4

Le MF:C15H19ClN4O2S

Mégawatts:354.854960680008

MDL:MFCD16619372

CID:844605

PubChem ID:53401091

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Propriétés chimiques et physiques

Nom et identifiant

-

- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

- Benzenesulfonamide, 3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)-

- N-tert-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfonamide

- N-tert-butyl-3-(2-chloro-5-methylpyrimidin-4-ylamino)benzenesulfonamide

- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide (ACI)

- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide

- SB58008

- W16891

- N-t-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfon amide

- VINYOUWDZHOVFB-UHFFFAOYSA-N

- AKOS037647203

- CS-0061358

- MFCD16619372

- SY269487

- 936092-53-4

- 3-[(2-CHLORO-5-METHYL-4-PYRIMIDINYL)AMINO]-N-(TERT-BUTYL)BENZENESULFONAMIDE

- SCHEMBL265954

- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide

- VCE2F4KT2L

- N-tert-butyl-3-[(2-chloro-5-methyl-3,4-dihydropyrimidin-4-ylidene)amino]benzene-1-sulfonamide

- N-(tert-Butyl)-3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]benzenesulfonamide

- AS-72812

- DTXSID30694794

- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide

-

- MDL: MFCD16619372

- Piscine à noyau: 1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19)

- La clé Inchi: VINYOUWDZHOVFB-UHFFFAOYSA-N

- Sourire: O=S(C1C=C(NC2C(C)=CN=C(Cl)N=2)C=CC=1)(NC(C)(C)C)=O

Propriétés calculées

- Qualité précise: 354.0917247g/mol

- Masse isotopique unique: 354.0917247g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 23

- Nombre de liaisons rotatives: 4

- Complexité: 489

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.4

- Surface topologique des pôles: 92.4Ų

Propriétés expérimentales

- Dense: 1.312

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Informations de sécurité

- Conditions de stockage:Sealed in dry,2-8°C

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A745808-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

$156.0 | 2025-02-26 | |

| Chemenu | CM128417-250mg |

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 250mg |

$56 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-5g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 5g |

¥2782.0 | 2024-04-17 | |

| TRC | N077985-5mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 5mg |

$ 370.00 | 2022-06-03 | ||

| TRC | N077985-2.5mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 2.5mg |

$ 200.00 | 2022-06-03 | ||

| TRC | N077985-10mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 10mg |

$ 585.00 | 2022-06-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

¥795.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131998-100mg |

N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide |

936092-53-4 | 97% | 100mg |

¥448.00 | 2024-04-24 | |

| Chemenu | CM128417-1g |

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

$282 | 2021-08-05 | |

| Matrix Scientific | 099343-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide, 95+% |

936092-53-4 | 95+% | 1g |

$639.00 | 2023-09-06 |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Methanol , Water ; rt → 45 °C; overnight, 45 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux

Référence

- N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide for treating myelofibrosis, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, rt → 100 °C

Référence

- Preparation of diphenylpyrimidine diamine derivative as HDAC and JAK dual-targeting inhibitors for treatment of cancer, China, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt

Référence

- Preparation of pyrimidine derivatives as JAK kinases inhibitors, United States, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, 100 °C

Référence

- Synthesis and biological evaluation of novel 2,4-dianilinopyrimidine derivatives as potent dual janus kinase 2 and histone deacetylases inhibitors, Journal of Molecular Structure, 2022, 1253,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Cobalt (mannitol, sorbitol, xylitol, tartaric acid, malic acid, citric acid coated magnetic nanoparticles) Solvents: γ-Valerolactone ; 18 h, 80 °C

Référence

- A Pd/Cu-Free magnetic cobalt catalyst for C-N cross coupling reactions: synthesis of abemaciclib and fedratinib, Green Chemistry, 2021, 23(14), 5222-5229

Méthode de production 7

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux

Référence

- Compositions and methods for treating myelofibrosis, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt

Référence

- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,

Méthode de production 9

Conditions de réaction

1.1 Solvents: Methanol , Water ; 25 °C; 20 h, 45 °C

Référence

- Preparation of phenylpyrimidine diamine derivative and application thereof, China, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 72 h, 120 °C

Référence

- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

Référence

- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; rt; rt → 100 °C; 6 h, 100 °C

1.2 Solvents: 1,4-Dioxane ; 0.5 h

1.2 Solvents: 1,4-Dioxane ; 0.5 h

Référence

- Synthetic technique of TG101209 for treating bone marrow hyperplastic tumor, Jingxi Huagong, 2014, 31(7), 866-869

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Cobalt , Silica Solvents: Polyethylene glycol ; 60 °C

Référence

- Sustainable synthesis of potential antitumor new derivatives of Abemaciclib and Fedratinib via C-N cross coupling reactions using Pd/Cu-free Co-catalyst, Molecular Catalysis, 2022, 517,

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Raw materials

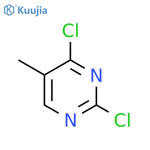

- 2-chloro-5-methylpyrimidin-4-amine

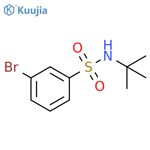

- 3-Bromo-N-tert-butylbenzenesulfonamide

- 2,4-Dichloro-5-methylpyrimidine

- 3-Amino-N-(Tertbutylbenzenesulfonamide

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Preparation Products

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Littérature connexe

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

Related Articles

-

Rapport sur les Propriétés et les Applications du 3-[2-(Éthylhexyl)oxy]-1,2-propandiol dans la Chimi……Jun 19, 2025

-

Propriétés et Applications de l'Acétonitrile Aminoacétique Hydrochlorate en Chimie Bio-pharmace……Jun 19, 2025

-

Métoclopramide Hydrochloride Monohydrate : Un Composé Clé en Chimie Bio-pharmaceutique Profil du pro……Jun 19, 2025

-

Cyclopropylboronique : Un Élément Clé dans la Chimie Bio-pharmaceutique L'intégration de motifs molé……Jun 19, 2025

-

Analyse Chimique et Pharmacologique de l'Acide 5-Formyl-2,4-diméthyl-1H-pyrrole-3-carboxylique……Jun 24, 2025

936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide) Produits connexes

- 2228433-34-7(3-(1-amino-2,2-difluorocyclopropyl)-1lambda6-thiolane-1,1-dione)

- 1806288-44-7(2,3-Dichloro-6-methylbenzamide)

- 2377606-35-2(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one)

- 1105212-32-5(2,4-dichloro-N-2-(4-ethoxyphenoxy)ethylbenzamide)

- 4363-13-7(3-Phenylazetidine)

- 945262-36-2(3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine)

- 892766-18-6(1-(2-fluorophenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 1228898-02-9(2-Fluoro-5-(pyridin-3-yl)isonicotinaldehyde)

- 2172545-96-7(4-Bromo-3-methyl-2-nitrophenyl chloroformate)

- 2138019-38-0(1-[4-hydroxy-1-(thiolan-3-yl)-1H-pyrazol-3-yl]ethan-1-one)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:936092-53-4)N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

Pureté:99%

Quantité:5g

Prix ($):563.0